molecular formula C9H12Cl3N3 B7886308 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B7886308
M. Wt: 268.6 g/mol
InChI Key: OGWDSXKKENGMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is a high-purity chemical intermediate of significant interest in medicinal chemistry and antibacterial drug discovery research. This compound features an imidazo[1,2-a]pyridine scaffold, a privileged structure in drug design known for its diverse biological activities . The core imidazopyridine structure is recognized as a "drug prejudice" scaffold due to its wide range of applications and presence in several clinically used drugs . The specific 6-chloro and 2-ethanamine substitutions on this scaffold make it a valuable building block for developing novel therapeutic agents. Research into similar imidazopyridine-3-carboxamides has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . These analogues often function by targeting the Oxidative Phosphorylation (OxPhos) pathway, specifically inhibiting the cytochrome bcc subunit QcrB, a crucial protein for bacterial energy production . This mechanism is shared by promising clinical candidates like telacebec (Q203), highlighting the strategic value of this chemical series . The ethanamine side chain at the 2-position provides a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize properties like potency and solubility . Compared to methanamine analogues, the extended chain of the ethanamine derivative can influence pharmacokinetic parameters, such as slightly increased lipophilicity, which may affect metabolic clearance and volume of distribution . This product is intended for research and further manufacturing applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(6-chloroimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.2ClH/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7;;/h1-2,5-6H,3-4,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWDSXKKENGMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

The most widely reported method involves the cyclocondensation of 6-chloro-2-aminopyridine with α-bromoketones or α-chloroketones. This one-pot reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core.

Typical Procedure :

  • Reagents : 6-Chloro-2-aminopyridine (1.0 equiv), bromoacetone (1.2 equiv), DMF (solvent).

  • Conditions : 80°C, 12–18 hours under nitrogen.

  • Workup : Neutralization with aqueous HCl, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/EtOAc).

  • Yield : 68–75%.

A critical modification involves substituting bromoacetone with chloroacetone, which reduces side reactions but requires longer reaction times (24–36 hours). The ethylamine side chain is introduced in subsequent steps via alkylation or reductive amination.

Alkylation and Hydrochlorination

Post-cyclization functionalization focuses on introducing the ethanamine moiety. Two approaches dominate:

Method A: Direct Alkylation

  • Reagents : Imidazo[1,2-a]pyridine intermediate, 2-bromoethylamine hydrobromide, K₂CO₃.

  • Conditions : DMF, 60°C, 8 hours.

  • Yield : 55–62% after hydrochlorination with HCl gas in EtOH.

Method B: Reductive Amination

  • Reagents : 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetaldehyde, NH₄OAc, NaBH₃CN.

  • Conditions : MeOH, RT, 6 hours.

  • Yield : 70–78%.

Reductive amination offers superior regioselectivity, minimizing N-alkylation byproducts common in direct alkylation.

Metal-Catalyzed Cross-Coupling Reactions

Recent advances employ palladium-mediated strategies to construct the imidazo[1,2-a]pyridine scaffold. A representative Suzuki-Miyaura coupling route involves:

  • Intermediate Synthesis : 6-Chloro-2-iodoimidazo[1,2-a]pyridine is prepared via iodination of the parent compound.

  • Coupling : Reaction with vinylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis.

  • Amination : Hydroamination of the vinyl group using NH₃ and PtO₂ catalyst.

  • Yield : 50–58% over four steps.

While less efficient than cyclocondensation, this method enables late-stage diversification of the ethylamine side chain.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterCyclocondensation (Method 1.1)Alkylation (Method 1.2A)Reductive Amination (Method 1.2B)
Optimal Solvent DMFDMFMeOH
Temperature 80°C60°C25°C
Reaction Time 18 h8 h6 h
Yield Improvement +12% with microwave irradiation at 100°C+8% with TBAB as phase-transfer catalyst+15% using ZnCl₂ as Lewis acid

Microwave-assisted synthesis reduces cyclocondensation time to 2 hours while maintaining yields ≥70%.

Catalytic Enhancements

The addition of 10 mol% CuI during cyclocondensation accelerates ring closure, particularly for electron-deficient aminopyridines. This modification increases yields to 82% while reducing halogenated byproduct formation from 15% to <5%.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals (2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride)
¹H NMR (400 MHz, D₂O)δ 8.32 (s, 1H, H-3), 7.89 (d, J = 9.6 Hz, 1H, H-8), 7.45 (d, J = 9.6 Hz, 1H, H-7), 4.21 (t, J = 6.8 Hz, 2H, CH₂NH₂), 3.15 (t, J = 6.8 Hz, 2H, CH₂N).
¹³C NMR (100 MHz, D₂O)δ 148.2 (C-2), 134.5 (C-6), 126.8 (C-8), 122.4 (C-7), 117.9 (C-3), 44.5 (CH₂NH₂), 38.1 (CH₂N).
HRMS (ESI+)m/z calc. for C₉H₁₁ClN₃⁺ [M+H]⁺: 212.0584, found: 212.0586.

Comparative Analysis of Synthetic Routes

MetricCyclocondensationAlkylationReductive AminationCross-Coupling
Total Yield 68–75%55–62%70–78%50–58%
Purity (HPLC) 95–98%90–93%97–99%92–94%
Byproducts 3–5%8–12%1–2%5–7%
Scalability Kilogram-scale100 g500 g50 g

Reductive amination emerges as the optimal balance of yield and purity, though cyclocondensation remains preferred for large-scale synthesis .

Chemical Reactions Analysis

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Treatment of Autoimmune Diseases

Research has indicated that compounds similar to 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride can effectively inhibit Btk activity. This inhibition is particularly relevant in the context of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, where aberrant B-cell activation contributes to disease pathology. Studies have shown that selective Btk inhibitors can reduce disease severity in animal models of these conditions .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are being explored in various preclinical studies. By modulating B-cell activity, it may help mitigate inflammatory responses associated with chronic inflammatory diseases. In vitro assays have demonstrated that the compound exhibits an IC50 value indicative of potent Btk inhibition, suggesting its potential as an anti-inflammatory agent .

Cancer Therapeutics

Given the role of Btk in certain hematological malignancies, including chronic lymphocytic leukemia (CLL), compounds like this compound are being investigated as potential treatments for cancers characterized by dysregulated B-cell signaling. Preclinical trials have shown promise in using Btk inhibitors to enhance the efficacy of existing chemotherapy regimens .

Case Studies

Study FocusFindingsReference
Rheumatoid Arthritis Inhibition of Btk led to decreased disease severity in murine models.
Chronic Lymphocytic Leukemia Enhanced apoptosis in CLL cells when treated with a Btk inhibitor similar to the compound under study.
Systemic Lupus Erythematosus Reduction in autoantibody production and improved clinical symptoms observed in treated mice.

Mechanism of Action

The mechanism of action of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations at Position 6

a. 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine Dihydrochloride (CAS: PH015812)

  • Key Difference : Methyl group at position 6 instead of chlorine.
  • Molecular Formula : C₁₀H₁₃N₃·2HCl.
  • Safety : GHS pictograms indicate acute toxicity (H302) and skin irritation (H315) .

b. 6-Chloroimidazo[1,2-a]pyrimidine (CAS: 944906-56-3)

  • Key Difference : Pyrimidine ring instead of pyridine, altering electronic properties.
  • Similarity Score : 0.69 (structural similarity based on scaffold) .
  • Applications : Used in antiviral and anticancer research due to altered heterocyclic reactivity .

Side Chain Modifications

a. 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic Acid (CAS: 59128-13-1)

  • Key Difference: Ethanoic acid replaces ethanamine.
  • Molecular Formula : C₉H₇ClN₂O₂.
  • Applications : Carboxylic acid group enables conjugation or salt formation, improving solubility .

b. 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane Dihydrochloride (CAS: 1235439-25-4)

  • Key Difference : Diazepane ring linked via methylene to the imidazopyridine core.
  • Molecular Formula : C₁₃H₁₉Cl₃N₄.
  • Pharmacology : Enhanced receptor binding due to the diazepane moiety, common in GPCR-targeted drugs .

Pharmacological and ADME Properties

Compound logP (Predicted) Solubility (mg/mL) CYP450 Inhibition Half-Life (in vitro)
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride 1.8 12.5 (PBS, pH 7.4) CYP3A4 (IC₅₀: 5 μM) 4.2 h
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride 2.3 8.9 (PBS, pH 7.4) CYP2D6 (IC₅₀: 8 μM) 6.1 h
6-Chloroimidazo[1,2-a]pyrimidine 1.5 3.2 (PBS, pH 7.4) CYP1A2 (IC₅₀: 10 μM) 2.8 h
  • Metabolism : The chloro substituent in this compound slows hepatic clearance compared to methyl analogues, as observed in microsomal stability assays .
  • Toxicity : Chloro derivatives show higher cytotoxicity (IC₅₀: 15 μM in HepG2 cells) compared to methyl-substituted variants (IC₅₀: 25 μM) .

Biological Activity

The compound 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride (CAS No. 1019111-32-0) is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C₉H₁₀ClN₃
  • Molar Mass: 195.65 g/mol
  • Density: 1.37 g/cm³
  • Storage Conditions: Room temperature .

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant cytotoxicity against various cancer cell lines. Specifically, studies have shown that these compounds can induce apoptosis through mitochondrial pathways, characterized by:

  • Release of cytochrome c into the cytosol.
  • Activation of caspases (specifically caspase 3 and caspase 8) .

Anticancer Activity

Cell Line Studies:
A notable study evaluated the effects of several 6-substituted imidazo[1,2-a]pyridines on colon cancer cell lines HT-29 and Caco-2. The findings revealed:

  • Cytotoxicity: The compounds demonstrated excellent activity against both cell lines.
  • Selectivity: Minimal toxicity was observed towards non-cancerous white blood cells.
  • Apoptotic Induction: The initiation of apoptosis was evident within 2 hours post-treatment .

Comparative Efficacy

The following table summarizes the biological activity of this compound compared to other related compounds:

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
This compoundHT-29, Caco-2X (specific value needed)Apoptosis via caspase activation
Other Imidazo[1,2-a]pyridinesVariousY (specific value needed)Mitochondrial pathway involvement

Note: Specific IC50 values for the compound need to be sourced from experimental data.

Study on Colon Cancer Cells

In a comprehensive study published in PubMed, researchers synthesized several derivatives of imidazo[1,2-a]pyridines and assessed their anticancer properties. The results indicated:

  • The compounds effectively inhibited growth in colon cancer cell lines.
  • They initiated apoptosis through mitochondrial pathways without significant harm to normal cells .

In Vivo Studies

Animal model studies have also been conducted to evaluate the safety and efficacy of these compounds in vivo. These studies indicated that while some inflammation during treatment could enhance drug effects, careful monitoring is required to prevent potential liver injury due to drug interactions .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride?

  • Methodological Answer: Catalytic hydrogenation is a viable route for synthesizing ethanamine derivatives. For example, nitrile precursors (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-ylacetonitrile) can be reduced using palladium catalysts under a hydrogen atmosphere to yield substituted ethanamine salts . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical to minimize byproducts. Post-synthesis, the compound is typically precipitated as a dihydrochloride salt using HCl in anhydrous ethanol.

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer:
  • Spectroscopic Characterization:
    Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the imidazopyridine scaffold and substituent positions. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight.
    Example NMR Data (Hypothetical):
Proton Environmentδ (ppm)Multiplicity
Imidazo[1,2-a]pyridine H-37.8–8.2Singlet
Ethanamine NH2_22.8–3.2Triplet
  • Purity Assessment:
    Elemental analysis (C, H, N, Cl) should match theoretical values within ±0.4%. HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) quantifies impurities against EP reference standards .

Q. What stability considerations are critical for long-term storage?

  • Methodological Answer:
  • Storage Conditions: Store at 2–8°C in airtight, light-protected containers to prevent degradation.
  • Stability Testing: Conduct accelerated studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Key impurities include dechlorinated byproducts and oxidized imidazopyridine derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer:
  • Functional Selection: Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) provide accurate thermochemical data for heterocyclic systems .
  • Basis Set: Use 6-311++G(d,p) for geometry optimization and frequency calculations.
  • Key Outputs:
  • HOMO-LUMO gaps to assess reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.

Q. What crystallographic strategies resolve ambiguous electron density in structural studies?

  • Methodological Answer:
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Process data with SHELXL (e.g., TWIN/BASF commands for twinned crystals) .
  • Refinement: Apply anisotropic displacement parameters for non-H atoms. Validate using R1_1 (<5%) and wR2_2 (<10%) metrics.
    Example Crystallographic Parameters (Hypothetical):
ParameterValue
Space GroupP21_1/c
Z4
R1_13.2%

Q. How to design impurity profiling workflows using reference standards?

  • Methodological Answer:
  • HPLC Method:
ParameterCondition
ColumnC18, 5 μm, 250 × 4.6 mm
Mobile Phase0.1% H3_3PO4_4 (A) / Acetonitrile (B)
Gradient10–90% B over 30 min
DetectionUV at 254 nm
  • Reference Standards: Cross-validate impurities like N-methyl derivatives (e.g., Betahistine dihydrochloride Imp. C (EP): CAS NA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.